

# Ceftriaxone Formulation for Preclinical Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ceftriaxone

Cat. No.: B1663827

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## Executive Summary

**Ceftriaxone** is a cephalosporin antibiotic with potential applications in preclinical research. However, publicly available information on its formulation for in vivo studies is limited. This document provides a comprehensive guide for researchers by leveraging data from the closely related and well-studied third-generation cephalosporin, ceftriaxone, as a surrogate. The protocols and data presented herein offer a robust starting point for the development of a suitable **ceftriaxone** formulation for preclinical evaluation.

## Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to formulation development. While specific experimental data for **ceftriaxone** is scarce, computed properties are available. For comparative purposes, the properties of ceftriaxone are also presented.

Property	Cefetrizole	Ceftriaxone	Data Source
Molecular Formula	C16H15N5O4S3	C18H18N8O7S3	PubChem[1]
Molecular Weight	437.5 g/mol	554.6 g/mol	PubChem[1][2]
Water Solubility	Data not available	0.105 mg/mL	DrugBank[3]
LogP	Data not available	-1.7	DrugBank[2]

## Recommended Formulation for Preclinical Studies (Based on Ceftriaxone Data)

Given the lack of specific formulation protocols for **cefetrizole**, the following section details a common and effective formulation strategy for ceftriaxone, which can be adapted for **cefetrizole** in initial preclinical studies.

### Vehicle Selection

For preclinical administration, particularly for subcutaneous and intravenous routes, sterile aqueous vehicles are preferred. Based on stability studies of ceftriaxone, the following are suitable options:

- Sterile Water for Injection: Demonstrates good stability for ceftriaxone.
- 0.9% Sodium Chloride (Saline): A common isotonic vehicle suitable for injection.
- 5% Dextrose in Water (D5W): Another common vehicle, showing good stability with ceftriaxone.

### Stability Considerations

The stability of the formulated drug is critical for ensuring accurate dosing and avoiding the administration of degradation products. Stability is influenced by the diluent, concentration, temperature, and light exposure.

Table 1: Stability of Ceftriaxone Sodium in Various Diluents

Diluent	Concentration	Storage Temperature	Stability Duration (≥90% of initial concentration)
Sterile Water for Injection	100 mg/mL	25°C	3 days
Sterile Water for Injection	100 mg/mL	4°C	10 days
5% Dextrose	100 mg/mL	25°C	3 days
5% Dextrose	250 mg/mL	25°C	24 hours
5% Dextrose	100 mg/mL	4°C	10 days
0.9% Sodium Chloride	Not specified	4°C	30 days
0.9% Sodium Chloride	Not specified	23°C	5 days[4]

Lower temperatures significantly improve the chemical stability of ceftriaxone in aqueous solutions.[5][6] It is recommended to store stock solutions and formulations at 4°C and protect them from light.

## Experimental Protocols

### Protocol for Preparation of Cefetrizole Formulation (10 mg/mL) for Subcutaneous Injection

This protocol is adapted from established methods for ceftriaxone and serves as a starting point. Researchers should perform their own stability and solubility testing for **cefetrizole**.

Materials:

- **Cefetrizole** powder
- Sterile 0.9% Sodium Chloride (Saline)
- Sterile vials

- Calibrated balance
- Sterile filters (0.22 µm)
- Laminar flow hood

#### Procedure:

- Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility.
- Weighing: Accurately weigh the required amount of **cefetrizole** powder. For a 10 mL final volume at 10 mg/mL, weigh 100 mg of **cefetrizole**.
- Dissolution: Transfer the **cefetrizole** powder to a sterile vial. Add a small amount of sterile saline (e.g., 5 mL) and gently swirl to dissolve the powder.
- Volume Adjustment: Once fully dissolved, add sterile saline to reach the final desired volume (10 mL).
- Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
- Storage: Store the formulation at 4°C, protected from light, until use. It is recommended to use the formulation within 24 hours of preparation, pending specific stability studies for **cefetrizole**.

## Animal Dosing

The following table provides examples of doses used in preclinical studies with ceftriaxone, which can be a reference for designing studies with **cefetrizole**.

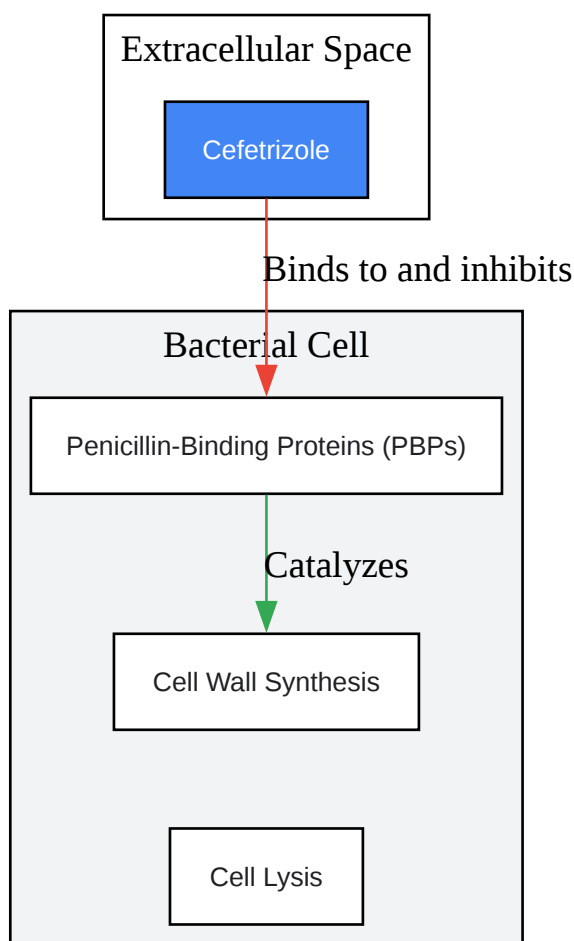
Table 2: Exemplar Dosing of Ceftriaxone in Preclinical Models

Animal Model	Route of Administration	Dose	Study Focus
Sprague-Dawley Rats	Subcutaneous	Up to 2 g/kg/day	6-month toxicology and pharmacokinetics[7][8]
Dogs	Intravenous, Intramuscular, Subcutaneous	50 mg/kg	Pharmacokinetics[9]
Cats	Intravenous, Intramuscular, Subcutaneous	25 mg/kg	Pharmacokinetics[10]
Pigs	Intramuscular	20 mg/kg	Pharmacokinetics[11]
Calves	Intravenous, Intramuscular	10 mg/kg	Pharmacokinetics

## Mechanism of Action and Experimental Workflow

### General Mechanism of Action for Cephalosporins

Cephalosporins, including **cefetritzole**, are beta-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.

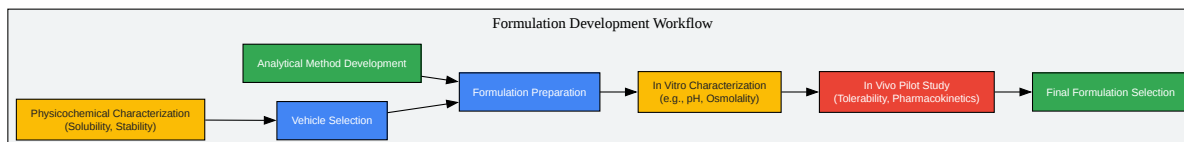


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Caption: **Ceftriaxone**'s mechanism of action.

## Experimental Workflow for Formulation Development

The following diagram outlines a logical workflow for developing and validating a preclinical formulation.



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